molecular formula C12H17N3O4S B11171519 N-[(4-sulfamoylphenyl)methyl]morpholine-4-carboxamide

N-[(4-sulfamoylphenyl)methyl]morpholine-4-carboxamide

Cat. No.: B11171519
M. Wt: 299.35 g/mol
InChI Key: YWZISIAHIDFBDQ-UHFFFAOYSA-N
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Description

N-[(4-sulfamoylphenyl)methyl]morpholine-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a morpholine ring, a sulfamoylphenyl group, and a carboxamide functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-sulfamoylphenyl)methyl]morpholine-4-carboxamide typically involves the reaction of 4-sulfamoylbenzyl chloride with morpholine-4-carboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol at room temperature, yielding the desired compound with high efficiency .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

N-[(4-sulfamoylphenyl)methyl]morpholine-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoylphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[(4-sulfamoylphenyl)methyl]morpholine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-sulfamoylphenyl)methyl]morpholine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the SARS-CoV-2 main protease by binding to its active site, thereby preventing viral replication . The compound’s sulfamoylphenyl group plays a crucial role in its binding affinity and specificity.

Properties

Molecular Formula

C12H17N3O4S

Molecular Weight

299.35 g/mol

IUPAC Name

N-[(4-sulfamoylphenyl)methyl]morpholine-4-carboxamide

InChI

InChI=1S/C12H17N3O4S/c13-20(17,18)11-3-1-10(2-4-11)9-14-12(16)15-5-7-19-8-6-15/h1-4H,5-9H2,(H,14,16)(H2,13,17,18)

InChI Key

YWZISIAHIDFBDQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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